molecular formula C14H10OS2 B14596852 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one CAS No. 61255-03-6

1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one

Cat. No.: B14596852
CAS No.: 61255-03-6
M. Wt: 258.4 g/mol
InChI Key: JYNNETGMNMHFOM-UHFFFAOYSA-N
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Description

1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one is a heterocyclic compound that belongs to the class of thienothiophenes. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiophene core substituted with a phenyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, aluminum chloride), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological pathways and exerting therapeutic effects. Detailed studies on its binding affinity, selectivity, and pharmacokinetics are essential to understand its mechanism of action .

Comparison with Similar Compounds

1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one can be compared with other thieno[2,3-b]thiophene derivatives, such as:

Properties

CAS No.

61255-03-6

Molecular Formula

C14H10OS2

Molecular Weight

258.4 g/mol

IUPAC Name

1-(2-phenylthieno[2,3-b]thiophen-5-yl)ethanone

InChI

InChI=1S/C14H10OS2/c1-9(15)12-7-11-8-13(17-14(11)16-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

JYNNETGMNMHFOM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(S1)SC(=C2)C3=CC=CC=C3

Origin of Product

United States

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